molecular formula C15H29N3O2 B1524627 Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate CAS No. 878156-65-1

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

Cat. No.: B1524627
CAS No.: 878156-65-1
M. Wt: 283.41 g/mol
InChI Key: HKBOBJSFRQIKQQ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate (CAS: 878156-65-1) is a bicyclic piperidine derivative featuring a tert-butyloxycarbonyl (BOC) protecting group on one nitrogen and a piperidin-4-yl substituent on the adjacent nitrogen. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting neurological disorders, antiviral agents, and enzyme inhibitors. Its molecular weight is 283.42 g/mol, and it exhibits high purity (≥95%) in laboratory settings . The BOC group enhances solubility in organic solvents and stabilizes the amine during multi-step synthetic routes, as demonstrated in HIV-1 inhibitor development and anticholinesterase agent synthesis .

Properties

IUPAC Name

tert-butyl N-(1-piperidin-4-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)17-12-6-10-18(11-7-12)13-4-8-16-9-5-13/h12-13,16H,4-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBOBJSFRQIKQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40697014
Record name tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878156-65-1
Record name tert-Butyl [1,4'-bipiperidin]-4-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40697014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-(piperidin-4-yl)piperidin-4-ylcarbamate typically involves:

  • Starting Material: Commercially available or synthesized piperidine derivatives, often with a protected amine group as tert-butyl carbamate.
  • Key Reactions: Carbamate protection, amine functionalization, and coupling reactions using activating agents.
  • Deprotection: Removal of tert-butyl protecting groups under acidic conditions to reveal reactive amines for further functionalization.

Detailed Preparation Method from Literature

A representative synthetic route involves the following steps, adapted from a related synthetic pathway for piperidine carbamate derivatives:

Step Reagents and Conditions Description Yield/Notes
1. Protection of Piperidine Amine React piperidin-4-ylamine with di-tert-butyl dicarbonate (Boc2O) under basic conditions Formation of tert-butyl piperidin-4-ylcarbamate High yield, standard carbamate protection
2. Functionalization at Piperidine Nitrogen Reaction of tert-butyl piperidin-4-ylcarbamate with electrophilic reagents (e.g., p-chlorobenzyl bromide, acyl chlorides) in presence of base (e.g., sodium hydride, triethylamine) Introduction of substituents on the nitrogen or carbon adjacent to nitrogen Controlled temperature (0–25°C) to avoid side reactions
3. Reductive Amination (if applicable) Reaction with ketones or aldehydes (e.g., tetrahydro-4H-pyran-4-one) and sodium triacetoxyborohydride in 1,2-dichloroethane with acetic acid catalyst Formation of substituted piperidine derivatives Example yield: 86% after purification by silica gel chromatography
4. Deprotection of tert-butyl Carbamate Treatment with trifluoroacetic acid (TFA) 10% in dichloromethane (CH2Cl2) Removal of Boc group to generate free amine Quantitative or near quantitative deprotection
5. Coupling Reactions Coupling of the free amine with carboxylic acids or acid chlorides using activating agents such as HOBt, HBTU, and DIPEA Formation of amide or carbamate linkages High yields reported; e.g., coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one

Representative Synthetic Scheme (Summary)

Reaction Step Reagents Conditions Outcome
Carbamate protection tert-butyl dicarbonate, base Room temperature tert-butyl piperidin-4-ylcarbamate
N-Substitution Alkyl halide or acyl chloride, base 0–25°C, inert atmosphere Substituted piperidine carbamate
Reductive amination Aldehyde/ketone, sodium triacetoxyborohydride, acetic acid Room temperature, 4–68 h Secondary amine derivatives
Deprotection TFA 10% in CH2Cl2 Room temperature Free amine
Coupling Carboxylic acid, HOBt, HBTU, DIPEA Room temperature Amide or carbamate derivatives

Specific Example: Reductive Amination Synthesis

An example from chemical synthesis literature illustrates the preparation of a related tert-butyl carbamate piperidine derivative via reductive amination:

Parameter Details
Starting Material tert-butyl piperidin-4-ylcarbamate (9.5 g, 184 mmol)
Aldehyde tetrahydro-4H-pyran-4-one (4.4 mL, 47.4 mmol)
Catalyst Acetic acid (1.0 mL)
Reducing Agent Sodium triacetoxyborohydride (15 g + 5 g added sequentially)
Solvent 1,2-Dichloroethane (200 mL)
Reaction Time 68 hours total (4 h + 64 h)
Temperature Room temperature, initial cooling to 0°C for reagent addition
Workup Saturated sodium bicarbonate, extraction with dichloromethane, washing, drying over sodium sulfate
Purification Silica gel column chromatography (hexane/ethyl acetate 2:1)
Yield 86% (11.54 g)

This method demonstrates the efficient formation of a substituted piperidinyl carbamate with high yield and purity.

Notes on Reaction Conditions and Purification

  • Bases: Triethylamine or diisopropylethylamine (DIPEA) are commonly used to neutralize acids formed during coupling or substitution.
  • Solvents: Dichloromethane, 1,2-dichloroethane, or other anhydrous organic solvents are preferred to maintain reaction integrity.
  • Temperature Control: Maintaining 0–25°C during sensitive steps minimizes side reactions.
  • Purification: Silica gel chromatography using hexane/ethyl acetate gradients is effective for isolating pure products.
  • Deprotection: Acidic conditions with TFA in CH2Cl2 are standard for removing tert-butyl carbamate groups without affecting other sensitive moieties.

Summary Table of Key Preparation Methods

Method Key Reagents Conditions Yield Notes
Carbamate Protection tert-butyl dicarbonate, base RT, inert atmosphere High Standard Boc protection
N-Substitution Alkyl halides/acyl chlorides, base 0–25°C, inert atmosphere High Requires moisture-free conditions
Reductive Amination Aldehydes/ketones, sodium triacetoxyborohydride, acetic acid RT, 4–68 h ~86% Efficient for introducing substituents
Deprotection TFA 10% in CH2Cl2 RT, 1–2 h Quantitative Gentle removal of Boc group
Coupling Carboxylic acids, HOBt, HBTU, DIPEA RT, 2–24 h High Amide bond formation

Research Findings and Considerations

  • The use of sodium triacetoxyborohydride is preferred for reductive amination due to its mild reducing properties, minimizing over-reduction or side reactions.
  • Trifluoroacetic acid (TFA) efficiently removes tert-butyl carbamate protecting groups under mild conditions without affecting other functional groups.
  • Coupling agents such as HOBt and HBTU activate carboxylic acids to form amide bonds with high efficiency and yield.
  • Reaction monitoring by thin-layer chromatography (TLC) and purification by silica gel chromatography ensure high purity of the final product.
  • Moisture-sensitive steps require anhydrous solvents and inert atmosphere (nitrogen or argon) to prevent hydrolysis or decomposition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate has been investigated for its potential as an inhibitor of heat shock protein 70 (HSP70) . HSP70 plays a critical role in cancer cell survival and proliferation, making this compound a candidate for enhancing the efficacy of existing cancer treatments by overcoming drug resistance mechanisms .

Case Study : Research indicates that derivatives of this compound may inhibit the growth of drug-resistant tumor cells. Studies have shown that compounds with similar structures exhibit significant biological activity against various cancer cell lines, suggesting potential therapeutic relevance.

Synthetic Chemistry

In organic synthesis, this compound serves as a protecting group for primary amines . This application is crucial in multi-step synthetic pathways where selective reactions are required without affecting the amine functionality.

Methodology : The synthesis can be achieved through several methods, including nucleophilic aromatic substitution reactions. For instance, using tert-butyl piperidin-4-ylcarbamate as an intermediate has been demonstrated to yield high-purity products in various chemical transformations .

The compound has shown notable antimicrobial activity , with selectivity over mammalian cells, indicating its potential as a therapeutic agent with reduced toxicity . Its interactions at the molecular level have been characterized through biochemical assays assessing binding affinity and inhibitory potency against specific enzymes and receptors.

Mechanism of Action

The mechanism of action of tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
This compound Piperidin-4-yl C₁₅H₂₉N₃O₂ 283.42 High solubility in THF and DCM; used in BOC-deprotection reactions.
tert-Butyl 1-(2-cyanobenzoyl)piperidin-4-ylcarbamate 2-Cyanobenzoyl C₁₈H₂₃N₃O₃ 329.40 Enhanced polarity due to the cyano group; potential for hydrogen bonding.
tert-Butyl 1-(2,4-difluorobenzyl)piperidin-4-ylcarbamate 2,4-Difluorobenzyl C₁₇H₂₄F₂N₂O₂ 326.38 Increased metabolic stability; fluorinated aromatic ring improves lipophilicity.
tert-Butyl 1-(2-fluorobenzyl)piperidin-4-ylcarbamate 2-Fluorobenzyl C₁₇H₂₅FN₂O₂ 308.39 Moderate lipophilicity; used in antimalarial drug repurposing studies.
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate (R)-Tetrahydrofuran-2-carbonyl C₁₅H₂₆N₂O₄ 298.38 Stereospecific activity; ester group may influence hydrolysis rates.
tert-Butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate Methylsulfonyl C₁₁H₂₂N₂O₄S 278.37 Electron-withdrawing sulfonyl group reduces amine basicity; improves aqueous solubility.

Biological Activity

Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate , with the CAS number 878156-65-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C15H29N3O2
  • Molecular Weight : 283.42 g/mol
  • IUPAC Name : tert-butyl [1,4'-bipiperidin]-4-ylcarbamate
  • Purity : 95.00% .

The biological activity of this compound primarily revolves around its interaction with various biological targets, including potential anti-inflammatory and neuroprotective effects. The compound has been studied for its ability to modulate pathways involved in inflammation and cell death.

Case Studies and Research Findings

  • Anti-inflammatory Activity :
    • A study highlighted the compound's ability to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, indicating potential as an anti-inflammatory agent. The compound exhibited concentration-dependent inhibition of pyroptosis, a form of programmed cell death associated with inflammation .
  • Neuroprotective Effects :
    • Research indicated that derivatives of piperidine compounds, including this compound, showed promise in protecting neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases .
  • Inhibition of Trypanosoma brucei :
    • The compound was evaluated for its efficacy against Trypanosoma brucei, the causative agent of African sleeping sickness. It demonstrated significant inhibitory activity, contributing to the search for new treatments for this disease .

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedConcentration RangeReference
Anti-inflammatoryInhibition of IL-1β release10 µM
NeuroprotectionProtection against oxidative stressVaries
Trypanocidal ActivityGrowth inhibition of T. bruceiEC50 = 39 nM

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting piperidin-4-amine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature . For analogs like tert-butyl 1-(2-bromobenzyl)piperidin-4-ylcarbamate, the amine precursor is first benzylated using a bromobenzyl halide before carbamate formation . Key Steps :
  • Protection of the amine group with tert-butyl chloroformate.

  • Purification via column chromatography or recrystallization.

  • Confirmation of structure using 1H^1H-NMR and LC-MS .

    • Data Table :
Reaction StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amine benzylation2-bromobenzyl bromide, DCM, Et3_3N65-75%>95%
Carbamate formationtert-butyl chloroformate, DCM, 0–25°C80-85%>98%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer : Characterization combines spectroscopic and chromatographic techniques:
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the piperidine ring, tert-butyl group, and carbamate linkage. For example, the tert-butyl group shows a singlet at ~1.4 ppm in 1H^1H-NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 383.32 for C17_{17}H25_{25}BrN2_2O2_2) .
  • HPLC : Purity is assessed using C18 columns with UV detection at 254 nm .

Q. What are the primary research applications of this compound?

  • Methodological Answer :
  • Medicinal Chemistry : Serves as an intermediate for synthesizing kinase inhibitors or antimicrobial agents. The piperidine-carbamate scaffold mimics bioactive motifs in drug candidates .
  • Chemical Biology : Used to study enzyme inhibition (e.g., acetylcholinesterase) via structure-activity relationship (SAR) assays .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :
  • Continuous Flow Chemistry : Reduces reaction time and improves reproducibility for analogs like tert-butyl 1-(4-bromobenzyl)piperidin-4-ylcarbamate .

  • Solvent Optimization : Replacing dichloromethane with THF or acetonitrile enhances solubility and reduces side reactions .

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates carbamate formation .

    • Data Table :
Optimization ParameterImpact on YieldReference
THF vs. DCM+10–15% yield
DMAP catalysis90% yield in 2 hours

Q. How do structural modifications (e.g., halogen substitution) affect biological activity?

  • Methodological Answer : SAR studies compare halogenated analogs (Br, Cl, F) to evaluate potency:
  • Bromine : Enhances lipophilicity and membrane permeability (log P = 3.2 for Br vs. 2.8 for Cl) .

  • Fluorine : Increases metabolic stability but reduces binding affinity in some enzyme assays .
    Assay Example :

  • Antimicrobial activity against S. aureus: Br-substituted analogs show MIC = 8 µg/mL vs. 16 µg/mL for Cl derivatives .

    • Data Table :
Substituentlog PMIC (S. aureus)Enzyme Inhibition (IC50_{50})
Br3.28 µg/mL12 nM
Cl2.816 µg/mL25 nM
F2.132 µg/mL45 nM

Q. How to resolve contradictions in crystallographic data for analogs?

  • Methodological Answer : Discrepancies in crystal structures (e.g., piperidine ring conformation) are addressed using:
  • SHELX Refinement : Iterative refinement with SHELXL improves accuracy of bond angles and torsional parameters .
  • Twinned Data Analysis : For challenging analogs, SHELXE resolves twinning via pseudo-merohedral correction .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate
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Tert-butyl 1-(piperidin-4-YL)piperidin-4-ylcarbamate

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